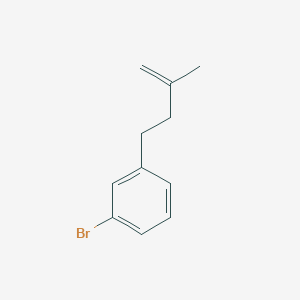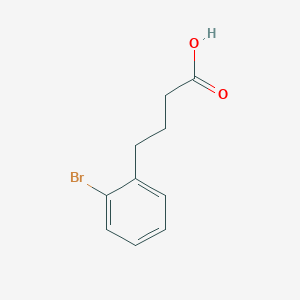
2-Bromo-1-(4-fluorophenyl)-2-phenylethanone
Übersicht
Beschreibung
2-Bromo-1-(4-fluorophenyl)-2-phenylethanone is an organic compound with the molecular formula C14H10BrFO It is a brominated ketone featuring both a fluorophenyl and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone typically involves the bromination of 1-(4-fluorophenyl)-2-phenylethanone. One common method is the use of ammonium bromide and oxone as brominating agents . The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic substitution: Formation of substituted phenylethanones.
Reduction: Formation of 2-bromo-1-(4-fluorophenyl)-2-phenylethanol.
Oxidation: Formation of 2-bromo-1-(4-fluorophenyl)-2-phenylacetic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(4-fluorophenyl)-2-phenylethanone is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Material Science: Used in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The carbonyl group can participate in various redox reactions, altering the compound’s chemical properties and reactivity.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-1-(4-chlorophenyl)-2-phenylethanone
- 2-Bromo-1-(4-methylphenyl)-2-phenylethanone
- 2-Bromo-1-(4-nitrophenyl)-2-phenylethanone
Comparison: 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. The fluorine atom increases the compound’s lipophilicity and can influence its biological activity. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions.
Eigenschaften
IUPAC Name |
2-bromo-1-(4-fluorophenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c15-13(10-4-2-1-3-5-10)14(17)11-6-8-12(16)9-7-11/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTDDALWSRMTDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461735 | |
| Record name | 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88675-31-4 | |
| Record name | 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone in pharmaceutical chemistry?
A1: this compound is not a pharmaceutical itself, but rather a crucial intermediate in the synthesis of atorvastatin calcium [, ]. Atorvastatin calcium is a commonly prescribed medication used to lower cholesterol levels and reduce the risk of cardiovascular disease.
Q2: Can you describe the synthetic route used to produce this compound?
A2: Both research papers [, ] outline similar synthetic approaches, starting with readily available phenylacetic acid. The process involves several steps:
- Bromination: The resulting ketone is then selectively brominated at the alpha position using a combination of hydrobromic acid (HBr) and hydrogen peroxide (H2O2) []. This step yields the desired this compound.
Q3: How is the structure of this compound confirmed?
A3: The identity and purity of the synthesized this compound are confirmed using spectroscopic techniques. Both papers utilize 1H Nuclear Magnetic Resonance (1H NMR) and Mass Spectrometry (MS) to characterize the compound [, ]. These methods provide detailed information about the compound's structure, including the presence and position of specific atoms and functional groups.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine](/img/structure/B1338895.png)



![5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene](/img/structure/B1338913.png)



